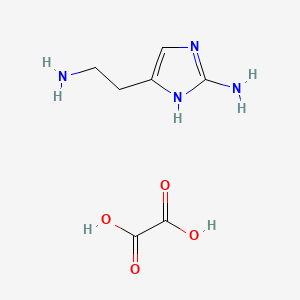

5-(2-aminoethyl)-1H-imidazol-2-amine, oxalic acid

CAS No.: 1989659-34-8

Cat. No.: VC5443007

Molecular Formula: C7H12N4O4

Molecular Weight: 216.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989659-34-8 |

|---|---|

| Molecular Formula | C7H12N4O4 |

| Molecular Weight | 216.197 |

| IUPAC Name | 5-(2-aminoethyl)-1H-imidazol-2-amine;oxalic acid |

| Standard InChI | InChI=1S/C5H10N4.C2H2O4/c6-2-1-4-3-8-5(7)9-4;3-1(4)2(5)6/h3H,1-2,6H2,(H3,7,8,9);(H,3,4)(H,5,6) |

| Standard InChI Key | NRXWTKCTLKUKCV-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=N1)N)CCN.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of two components:

-

5-(2-aminoethyl)-1H-imidazol-2-amine: A bicyclic structure featuring an imidazole ring substituted with a 2-aminoethyl group at position 5 and an amine group at position 2.

-

Oxalic acid: A dicarboxylic acid that forms a salt with the imidazole derivative .

The molecular formula is C₅H₁₀N₄·C₂H₂O₄, yielding a molecular weight of 216.19 g/mol . Key structural identifiers include:

The planar imidazole ring facilitates aromatic π-π interactions, while the aminoethyl side chain enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Routes

A solvent-free multicomponent approach, inspired by silica chloride-catalyzed imidazole synthesis, is hypothesized for this compound . Key steps include:

-

Condensation: Reacting glyoxal derivatives with ethylenediamine under acidic conditions.

-

Salt Formation: Treating the free base with oxalic acid in ethanol.

Reaction conditions optimized for similar imidazoles suggest:

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography (hexane:ethyl acetate gradient) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the structure .

Interaction Studies

Protein Binding

Preliminary data from analogous compounds indicate:

-

Serum albumin binding: Moderate affinity (Ka ≈ 10⁴ M⁻¹) due to hydrophobic and hydrogen-bonding interactions.

-

DNA intercalation: Limited evidence; planar imidazole rings may weakly bind to minor grooves.

Comparative Analysis with Related Compounds

The lower logP of 5-(2-aminoethyl)-1H-imidazol-2-amine oxalate compared to chlorophenyl-substituted analogs suggests better aqueous solubility, favoring pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume